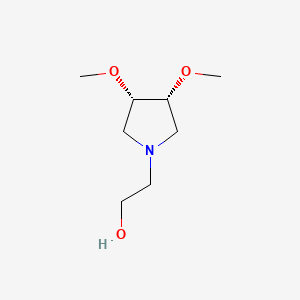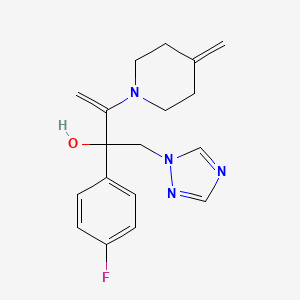
But-2-ene-2-Desfluorophenyl Efinaconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of But-2-ene-2-Desfluorophenyl Efinaconazole involves synthetic routes that typically include the use of various organic reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
But-2-ene-2-Desfluorophenyl Efinaconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
But-2-ene-2-Desfluorophenyl Efinaconazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development and testing of new chemical processes and formulations.
Wirkmechanismus
The mechanism of action of But-2-ene-2-Desfluorophenyl Efinaconazole is related to its parent compound, Efinaconazole. Efinaconazole inhibits fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, Efinaconazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
But-2-ene-2-Desfluorophenyl Efinaconazole can be compared with other similar compounds, such as:
Efinaconazole: The parent compound, which is a topical antifungal agent.
Itraconazole: Another antifungal agent that also inhibits lanosterol 14α-demethylase.
Fluconazole: A widely used antifungal agent with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and properties .
Eigenschaften
Molekularformel |
C18H21FN4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C18H21FN4O/c1-14-7-9-22(10-8-14)15(2)18(24,11-23-13-20-12-21-23)16-3-5-17(19)6-4-16/h3-6,12-13,24H,1-2,7-11H2 |
InChI-Schlüssel |
JZOLXSFNVAGKOC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCN(CC1)C(=C)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
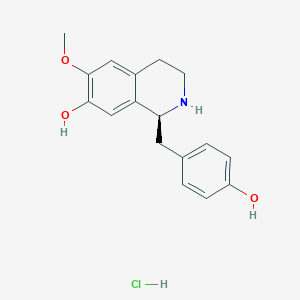
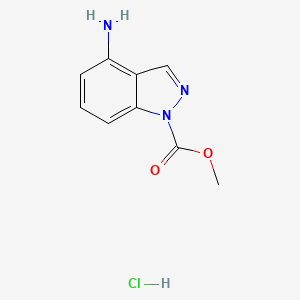

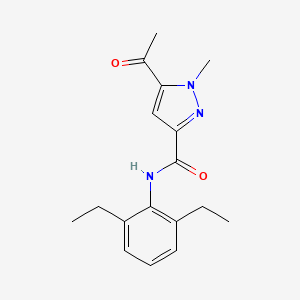
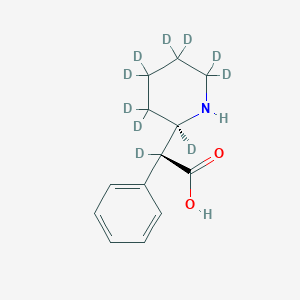

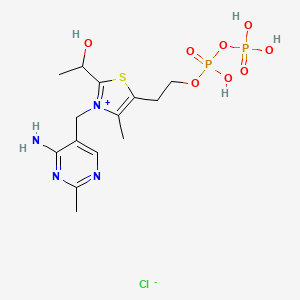
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
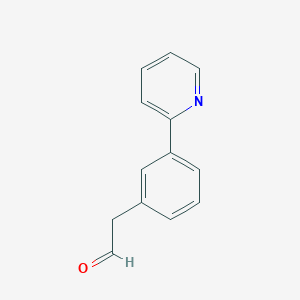
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
